molecular formula C25H30BrNO4 B5241589 Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5241589
M. Wt: 488.4 g/mol
InChI Key: OUAPUKIAMGRLMR-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C25H30BrNO4 This compound is characterized by its unique structure, which includes a cyclopentyl group, a brominated methoxyphenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a multi-component reaction (MCR) that combines cyclopentanone, 5-bromo-2-methoxybenzaldehyde, and dimedone in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized hexahydroquinoline compounds.

Scientific Research Applications

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The brominated methoxyphenyl group can engage in halogen bonding, while the hexahydroquinoline core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

cyclopentyl 4-(5-bromo-2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30BrNO4/c1-14-21(24(29)31-16-7-5-6-8-16)22(17-11-15(26)9-10-20(17)30-4)23-18(27-14)12-25(2,3)13-19(23)28/h9-11,16,22,27H,5-8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAPUKIAMGRLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)Br)OC)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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